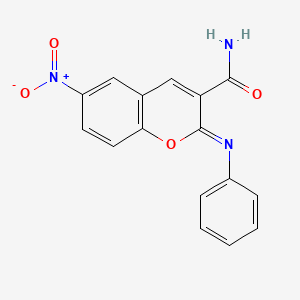

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-nitro-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c17-15(20)13-9-10-8-12(19(21)22)6-7-14(10)23-16(13)18-11-4-2-1-3-5-11/h1-9H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGUQOHQGFDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the reaction between an aromatic aldehyde and an amine. One common method involves the use of salicylaldehyde and aniline in the presence of acetic acid, which is stirred at room temperature for a specific duration . The reaction conditions can vary, including catalyst-free, reflux, microwave irradiation, and ultrasonic conditions . Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The electrophilic carbon and nucleophilic nitrogen in the C=N imine bond provide excellent binding opportunities with different nucleophiles and electrophiles . This interaction can inhibit the activity of specific enzymes or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2H-chromene-3-carboxamides with variations in substituents at position 6, the imino group, and the carboxamide side chain. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Comparison

Key Observations:

- Imino Group Variations: The phenylimino group in the target compound lacks additional functionalization, whereas analogs feature phenoxy or methylsulfanyl groups, which may alter steric bulk and electronic properties .

- Carboxamide Modifications : The tetrahydrofuran-2-ylmethyl substituent in the chloro analog likely improves solubility, a factor critical for bioavailability in drug design .

Biological Activity

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromene core structure with a nitro group and a phenyl imine substituent. This unique structure contributes to its diverse biological activities.

The biological activity of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This interaction is crucial for its potential applications in treating various diseases, particularly cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate inhibitory effects on cancer cell proliferation, particularly in A549 lung cancer cells and other tumor lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance anticancer efficacy.

Table 1: Inhibitory Activity of Chromene Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Nitro-2H-chromene | A549 | 12.5 | |

| 6-Nitro-2H-chromene | MDA-MB231 | 15.0 | |

| 6-Nitro-2H-chromene | HCT116 | 10.5 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cellular signaling pathways. In vitro assays have revealed significant inhibitory effects against various kinases.

Table 2: Inhibition of Protein Kinases by Chromene Derivatives

| Compound | Kinase Target | % Inhibition (1 µM) | Reference |

|---|---|---|---|

| 6-Nitro-2H-chromene | HsCDK5/p25 | 41% | |

| 6-Nitro-2H-chromene | HsCDK9/cyclin T | 57% | |

| 6-Nitro-2H-chromene | HsHaspin | 46% |

Antioxidant Activity

In addition to its anticancer properties, (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide has demonstrated antioxidant activity, which is essential for mitigating oxidative stress in cells. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Table 3: Antioxidant Activity of Chromene Derivatives

Case Studies

Several studies have focused on the therapeutic potential of chromene derivatives:

- Anti-Alzheimer's Activity : A study highlighted the anti-acetylcholinesterase (AChE) activity of related compounds, which could be beneficial in Alzheimer's disease treatment. The best-performing derivatives showed IC50 values comparable to standard drugs like galantamine .

- Cytotoxicity Against Tumor Cells : A series of synthesized chromenes were evaluated for cytotoxicity against various human cancer cell lines, showing promising results with significant reductions in cell viability at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via multi-step routes involving condensation of nitro-substituted chromene precursors with phenylimino derivatives. Key steps include:

- Nitro group introduction : Nitration of chromene intermediates under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Imine formation : Condensation of 6-nitro-2H-chromene-3-carboxamide with aniline derivatives using acid catalysts (e.g., acetic acid) under reflux .

- Optimization : Reaction yield and purity are improved by adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures isomer separation .

Q. Which analytical techniques are critical for confirming the (Z)-isomer configuration and purity of the compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR distinguish (Z)- and (E)-isomers via coupling patterns and NOE effects. The nitro group deshields adjacent protons, while the phenylimino proton shows a characteristic downfield shift .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–300 nm) confirms purity (>95%) and isomer ratio. Chiral columns may resolve enantiomers if present .

- X-ray crystallography : Definitive structural confirmation, particularly for novel derivatives, relies on single-crystal X-ray diffraction .

Q. How does the nitro substituent at position 6 influence the compound’s electronic properties and chemical reactivity?

- Answer : The electron-withdrawing nitro group enhances electrophilicity at the chromene ring, facilitating nucleophilic attacks (e.g., at the carboxamide or imino positions). Computational studies (DFT) reveal reduced HOMO-LUMO gaps, increasing reactivity in photochemical or catalytic reactions .

Advanced Research Questions

Q. What molecular docking strategies predict the binding of this compound to AKR1B10, and how can mutagenesis validate these models?

- Answer :

- Docking software : Tools like AutoDock Vina or Schrödinger’s Glue predict interactions with AKR1B10’s catalytic triad (Tyr-49, His-111, Trp-220). The 7-hydroxy group (if present) forms hydrogen bonds, while the nitro group modulates hydrophobic contacts .

- Mutagenesis validation : Site-directed mutagenesis (e.g., Tyr49Phe or Trp220Ala) disrupts binding, observed via reduced inhibition in enzymatic assays (IC₅₀ shifts). Kinetic studies (Lineweaver-Burk plots) confirm competitive/non-competitive mechanisms .

Q. How do structural modifications at the phenylimino and carboxamide groups affect MAO-B inhibition selectivity?

- Answer :

- Phenylimino substitutions : Electron-donating groups (e.g., 4-methoxy) enhance MAO-B affinity by aligning with the enzyme’s hydrophobic pocket. Conversely, bulky substituents reduce selectivity due to steric clashes .

- Carboxamide derivatization : N-alkylation (e.g., methyl vs. benzyl) modulates solubility and membrane permeability. In vitro assays using human recombinant MAO isoforms (fluorometric or radiometric) quantify selectivity ratios .

Q. What catalytic systems optimize regioselectivity in Ru-catalyzed hydroarylation reactions involving this chromene derivative?

- Answer :

- Catalyst choice : [RuCl₂(p-cymene)]₂ with phosphine ligands (e.g., PPh₃) promotes C–H activation at the chromene’s 4-position. Electron-deficient arylboronic acids favor para-substitution .

- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance reaction efficiency (TOF > 50 h⁻¹). Microwave-assisted synthesis reduces reaction time while maintaining regiocontrol .

Q. How can contradictory reports on substituent effects (e.g., 7-hydroxy vs. 4-methoxy groups) in enzyme inhibition be reconciled?

- Answer :

- Comparative kinetics : Measure kcat/Km values under identical conditions to assess substituent contributions. For AKR1B10, the 7-hydroxy group is essential for binding, while 4-methoxy enhances selectivity but not potency .

- Molecular dynamics simulations : Analyze residue flexibility (RMSD plots) to identify conformational changes induced by substituents. Free-energy calculations (MM/PBSA) quantify binding energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.